m-Crotonamidophenyl tert-butylcarbamate

Description

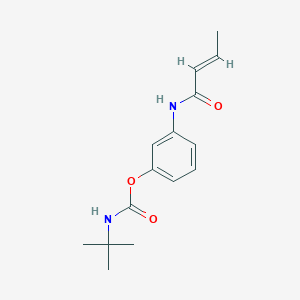

m-Crotonamidophenyl tert-butylcarbamate is a synthetic carbamate derivative characterized by a tert-butylcarbamate group linked to a meta-substituted crotonamidophenyl moiety. Its structure combines the steric bulk of the tert-butyl group with the unsaturated crotonamide side chain, which may influence its chemical reactivity, stability, and biological interactions.

Properties

CAS No. |

17838-05-0 |

|---|---|

Molecular Formula |

C15H20N2O3 |

Molecular Weight |

276.33 g/mol |

IUPAC Name |

[3-[[(E)-but-2-enoyl]amino]phenyl] N-tert-butylcarbamate |

InChI |

InChI=1S/C15H20N2O3/c1-5-7-13(18)16-11-8-6-9-12(10-11)20-14(19)17-15(2,3)4/h5-10H,1-4H3,(H,16,18)(H,17,19)/b7-5+ |

InChI Key |

PEEKCTXVTSQPFG-FNORWQNLSA-N |

SMILES |

CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |

Isomeric SMILES |

C/C=C/C(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |

Canonical SMILES |

CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |

Other CAS No. |

17838-05-0 |

Synonyms |

N-tert-Butylcarbamic acid 3-[(1-oxo-2-butenyl)amino]phenyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between m-Crotonamidophenyl tert-butylcarbamate and related tert-butylcarbamate derivatives:

Key Findings:

Steric and Electronic Effects :

- The crotonamidophenyl group in this compound introduces both steric hindrance and electronic conjugation, which may reduce its reactivity in nucleophilic substitutions compared to simpler analogs like Compound 5 .

- In contrast, free tert-butylcarbamate () lacks aromatic substituents, enabling broader participation in transition metal-catalyzed reactions .

Mass Spectrometry Performance: Compounds 3 and 5 are optimized for MS/MS assays due to predictable fragmentation patterns (e.g., loss of isobutylene or CO2).

Enzymatic Interactions: Compound 94, designed for MPS II assays, undergoes enzyme-specific cleavage. The crotonamide group in this compound might resist such cleavage due to its α,β-unsaturated carbonyl structure, limiting its utility in analogous diagnostic workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.